molecular formula C23H32N2O5S B11168928 3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide

3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide

Cat. No.: B11168928
M. Wt: 448.6 g/mol
InChI Key: PDUBRSBEEJDMKI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethoxy groups are introduced through an etherification reaction, while the hexylsulfamoyl phenyl group is attached via a sulfonamide formation reaction . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide
  • 3,4-diethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide
  • 3,4-diethoxy-N-[4-(propylsulfamoyl)phenyl]benzamide

Uniqueness

3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfamoyl group, in particular, provides unique interactions with molecular targets, differentiating it from similar compounds .

Properties

Molecular Formula

C23H32N2O5S

Molecular Weight

448.6 g/mol

IUPAC Name

3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C23H32N2O5S/c1-4-7-8-9-16-24-31(27,28)20-13-11-19(12-14-20)25-23(26)18-10-15-21(29-5-2)22(17-18)30-6-3/h10-15,17,24H,4-9,16H2,1-3H3,(H,25,26)

InChI Key

PDUBRSBEEJDMKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC

Origin of Product

United States

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